5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a carboxylic acid group and a sulfanyl-methyl group, which is further linked to a 4-acetylphenyl carbamoyl moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfanyl-Methyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.
Coupling with 4-Acetylphenyl Carbamoyl Moiety: The final step involves the coupling of the sulfanyl-methyl furan derivative with 4-acetylphenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, or nitronium ions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
Uniqueness
5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H15NO5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-[[2-(4-acetylanilino)-2-oxoethyl]sulfanylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO5S/c1-10(18)11-2-4-12(5-3-11)17-15(19)9-23-8-13-6-7-14(22-13)16(20)21/h2-7H,8-9H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
KNHFHVPXMNFMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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